REACTION_CXSMILES
|
CN(C)C=[O:4].[NH2:6][C:7]1[NH:8][C:9](=[O:25])[C:10]2[N:11]=[CH:12][N:13]([CH:16]3[CH2:20][CH:19]([OH:21])[CH:18]([CH2:22][OH:23])[C:17]3=[CH2:24])[C:14]=2[N:15]=1>O>[OH2:4].[NH2:6][C:7]1[NH:8][C:9](=[O:25])[C:10]2[N:11]=[CH:12][N:13]([CH:16]3[CH2:20][CH:19]([OH:21])[CH:18]([CH2:22][OH:23])[C:17]3=[CH2:24])[C:14]=2[N:15]=1 |f:0.1,3.4|
|
Name
|
( XIV )
|
Quantity
|
1.1 g
|
Type
|
reactant
|
Smiles
|
CN(C=O)C.NC=1NC(C=2N=CN(C2N1)C1C(C(C(C1)O)CO)=C)=O
|
Name
|
|
Quantity
|
16.5 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
95 °C
|
Type
|
CUSTOM
|
Details
|
stirred at 95° C. for 1 hr
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The resulting solution was cooled to room temperature
|
Type
|
CUSTOM
|
Details
|
to crystallize
|
Type
|
STIRRING
|
Details
|
stirred at 10° C. for 1 hr
|
Duration
|
1 h
|
Type
|
FILTRATION
|
Details
|
The resulting solid was filtered
|
Type
|
CUSTOM
|
Details
|
dried under a nitrogen atmosphere
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
O.NC=1NC(C=2N=CN(C2N1)C1C(C(C(C1)O)CO)=C)=O
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.9 g | |
YIELD: PERCENTYIELD | 96.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |